molecular formula C12H8ClN3OS B15104189 7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine CAS No. 918147-55-4

7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine

Cat. No.: B15104189
CAS No.: 918147-55-4
M. Wt: 277.73 g/mol
InChI Key: WOXYBZVVWCUOFL-UHFFFAOYSA-N
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Description

7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[4,5-d]pyrimidine family. This compound is characterized by the presence of a chloro group at the 7th position, a methylsulfanyl group at the 5th position, and a phenyl group at the 2nd position. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine typically involves the condensation of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine derivatives with chloroacetyl chloride, followed by cyclization with thiourea and subsequent substitution reactions to introduce the phenyl and methylsulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. By inhibiting VEGFR-2, this compound can reduce the proliferation and survival of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(methylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit VEGFR-2 and its potential anticancer properties make it a valuable compound for further research and development .

Properties

CAS No.

918147-55-4

Molecular Formula

C12H8ClN3OS

Molecular Weight

277.73 g/mol

IUPAC Name

7-chloro-5-methylsulfanyl-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine

InChI

InChI=1S/C12H8ClN3OS/c1-18-12-14-9(13)8-10(16-12)15-11(17-8)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

WOXYBZVVWCUOFL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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